REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH2:13]([NH2:16])[CH2:14][CH3:15]>C(O)(C)C>[CH2:13]([NH:16][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11])[CH2:14][CH3:15]
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Name
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|
Quantity
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7.3 g
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Type
|
reactant
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Smiles
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ClC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
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Name
|
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Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)(C)O
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Name
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Quantity
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9.87 mL
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Type
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reactant
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Smiles
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C(CC)N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture is stirred at room temperature for 5 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the solid is then collected by filtration
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Reaction Time |
5 h |
Name
|
|
Type
|
product
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Smiles
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C(CC)NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |